(9S)-9-Hydroxydec-2-enoic acid
Description
Structure
3D Structure
Properties
CAS No. |
83944-98-3 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
(9S)-9-hydroxydec-2-enoic acid |
InChI |
InChI=1S/C10H18O3/c1-9(11)7-5-3-2-4-6-8-10(12)13/h6,8-9,11H,2-5,7H2,1H3,(H,12,13)/t9-/m0/s1 |
InChI Key |
DZBLNYYGAKHAOJ-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](CCCCCC=CC(=O)O)O |
Canonical SMILES |
CC(CCCCCC=CC(=O)O)O |
Origin of Product |
United States |
Biosynthesis and Enzymatic Pathways of 9s 9 Hydroxydec 2 Enoic Acid
Endogenous Production in Biological Organisms
(9S)-9-Hydroxydec-2-enoic acid (9-HDA) is endogenously produced in the mandibular glands of honey bees. Its synthesis is particularly pronounced in queen bees, where it serves as a key sociochemical signal. The biosynthetic route highlights the intricate enzymatic machinery that has evolved in these social insects to produce caste-specific pheromones.
The primary precursor for the biosynthesis of 9-HDA has been identified as stearic acid (C18:0), a common saturated fatty acid. Through stable isotope labeling studies, it has been demonstrated that stearic acid undergoes a series of modifications to ultimately form the C10 hydroxylated fatty acid. This indicates that the carbon backbone of 9-HDA is derived from this readily available C18 fatty acid.
The conversion of stearic acid to this compound is orchestrated by a concert of key enzymatic systems, primarily involving acyl-CoA synthetases, desaturases, and cytochrome P450 enzymes.
The initial step in the metabolic pathway of stearic acid is its activation to stearoyl-CoA by an acyl-CoA synthetase. This activation is a prerequisite for subsequent enzymatic modifications. Following hydroxylation and chain shortening, a desaturase is responsible for introducing the double bond at the C-2 position (an α,β-desaturation) of the C10 chain, converting 9-hydroxydecanoic acid into 9-hydroxydec-2-enoic acid. While the specific desaturase enzyme has not been definitively characterized in Apis mellifera for this particular reaction, fatty acid desaturases are a well-known class of enzymes that catalyze the formation of double bonds in acyl chains. nih.govwikipedia.orgnih.gov
The critical hydroxylation step is catalyzed by cytochrome P450 (CYP) enzymes. These monooxygenases are responsible for inserting a hydroxyl group into the fatty acid chain. In the biosynthesis of 9-HDA, this hydroxylation occurs at the ω-1 position of the stearic acid precursor. Comparative transcriptomic analyses of queen and worker mandibular glands have identified specific CYP genes that are differentially expressed, suggesting their roles in caste-specific fatty acid metabolism. Notably, members of the CYP6AS subfamily have been implicated, with certain isoforms showing higher expression in queens.
The hydroxylation of stearic acid to produce the precursor for 9-HDA is both regio- and stereoselective. The enzymatic machinery specifically targets the ω-1 position (the second to last carbon atom) of the C18 fatty acid chain. This regioselectivity is a hallmark of the specific cytochrome P450 enzyme involved.
Furthermore, the hydroxylation process is stereoselective, resulting in the formation of the (S)-enantiomer of the hydroxylated fatty acid. This stereospecificity is dictated by the three-dimensional structure of the enzyme's active site, which orients the substrate in a precise manner relative to the reactive oxygen species, ensuring that the hydroxyl group is added to a specific face of the prochiral center. While the precise enzymatic mechanism conferring the (S)-configuration in 9-HDA biosynthesis is an area of ongoing research, the production of a specific enantiomer is crucial for its biological activity as a pheromone component.
Identification of Key Enzymatic Systems Involved in its Formation
Comparative Biosynthesis in Apis mellifera Castes
A fascinating aspect of fatty acid metabolism in honey bees is the stark difference in the biosynthesis of hydroxylated fatty acids between queen and worker castes. This divergence is a cornerstone of the chemical communication that governs the social structure of the colony.
Queen bees predominantly synthesize ω-1 hydroxylated fatty acids, with this compound being a major product. In contrast, worker bees primarily produce ω-hydroxylated fatty acids, most notably 10-hydroxy-2-decenoic acid (10-HDA), a key component of royal jelly. nih.govnih.gov
This caste-specific production is regulated at the level of gene expression. Transcriptomic studies have revealed that genes encoding for specific cytochrome P450 enzymes are differentially expressed in the mandibular glands of queens and workers. For instance, the gene CYP6AS11 has been found to be highly expressed in the mandibular glands of queens, while CYP6AS8 is more abundant in workers. nih.gov This differential expression is believed to be the primary determinant for the regioselective hydroxylation at either the ω-1 (in queens) or ω (in workers) position of the stearic acid precursor.
Following the initial hydroxylation of stearic acid, the resulting 17-hydroxystearic acid (in queens) or 18-hydroxystearic acid (in workers) undergoes chain shortening through a process of β-oxidation. This metabolic pathway sequentially removes two-carbon units from the carboxyl end of the fatty acid until the C10 hydroxylated fatty acid is formed. The final step in both castes is the introduction of a double bond at the C-2 position, yielding the respective unsaturated hydroxy fatty acids.
Table 1: Comparison of Hydroxylated Fatty Acid Biosynthesis in Apis mellifera Castes
| Feature | Queen Bee | Worker Bee |
|---|---|---|
| Primary Precursor | Stearic Acid (C18:0) | Stearic Acid (C18:0) |
| Hydroxylation Position | ω-1 | ω |
| Key Cytochrome P450 (candidate) | CYP6AS11 | CYP6AS8 |
| Intermediate | 17-Hydroxystearic Acid | 18-Hydroxystearic Acid |
| Chain Shortening | β-oxidation | β-oxidation |
| Final Major Product | this compound | 10-Hydroxy-2-decenoic acid |
Mandibular Gland Pathways in Queen Honeybees
The biosynthesis of this compound (9-HDA) in the mandibular glands of a queen honey bee (Apis mellifera) is a specialized process involving the modification of common fatty acids. The primary pathway begins with de novo fatty acid synthesis, ultimately producing stearic acid. This precursor undergoes a series of enzymatic modifications, including hydroxylation and chain shortening, to yield the final product.
The process is characterized by caste-specific hydroxylation. In queens, this occurs at the ω-1 position (the second to last carbon atom) of the fatty acid chain. mdpi.com This is followed by β-oxidation, which shortens the 18-carbon precursor to the 10-carbon chain of 9-HDA. mdpi.com A critical subsequent step in the queen's mandibular gland is the potential for 9-HDA to be further oxidized into (E)-9-oxodec-2-enoic acid (9-ODA), the principal component of the Queen Mandibular Pheromone (QMP). wikipedia.org This conversion is a tightly regulated process catalyzed by enzymes such as alcohol dehydrogenase.
| Step | Compound | Description |
|---|---|---|
| 1 | Stearic Acid | Initial 18-carbon fatty acid precursor from de novo synthesis. |
| 2 | ω-1 Hydroxystearic Acid | Product of caste-specific hydroxylation, a key step in queen pheromone synthesis. |
| 3 | This compound (9-HDA) | Final 10-carbon product after chain shortening via β-oxidation. A major component of the queen's pheromone blend. |
| 4 | (E)-9-oxodec-2-enoic acid (9-ODA) | Synthesized by the oxidation of 9-HDA. The most abundant component of QMP. |
Worker Bee Capacity for this compound Biosynthesis
While queen bees are the primary producers of 9-HDA, worker bees also possess the biosynthetic capability to produce this compound, although it is not their dominant mandibular gland secretion. researchgate.net Typically, worker bee mandibular glands specialize in producing ω-hydroxylated fatty acids, where the hydroxyl group is on the final carbon atom. mdpi.com The main products in workers are 10-hydroxy-2-decenoic acid (10-HDA) and 10-hydroxydecanoic acid (10-HDAA). nih.gov
Despite this specialization, both queens and workers are competent to produce small, or trace, amounts of the other caste's dominant compounds. researchgate.netnih.gov The production of queen-like pheromones, including 9-HDA and 9-ODA, by worker bees is significantly suppressed in a healthy, queenright colony. However, under conditions of queenlessness, some workers, particularly in certain subspecies like Apis mellifera capensis, can activate the "queen-specific" biosynthetic pathway. nih.govnih.gov This results in a shift in their mandibular gland secretions to become more queen-like, a change often associated with the development of worker ovaries and reproductive activity. up.ac.zaresearchgate.net
| Caste | Primary Secretion Type | Major Compounds | Trace Compounds |
|---|---|---|---|
| Queen Bee | ω-1 Hydroxylated Fatty Acids | 9-ODA, 9-HDA | 10-HDA, 10-HDAA |
| Worker Bee (Queenright) | ω-Hydroxylated Fatty Acids | 10-HDA, 10-HDAA | 9-HDA, 9-ODA |
Influence of Environmental Factors on Biosynthetic Rates
The rate of 9-HDA biosynthesis is not static and is influenced by a range of internal and external factors, reflecting the dynamic social environment of the honey bee colony.
Social Context: The presence or absence of a queen is a primary regulating factor. In queenless workers, the production of 9-HDA and its derivative 9-ODA can increase dramatically as their ovaries develop. nih.gov Studies on A. m. capensis have shown that workers avoiding the queen tend to produce a more queen-like mandibular gland secretion, suggesting an attempt to escape the queen's pheromonal control which normally suppresses this biosynthetic pathway. researchgate.net
Queen's Age and Reproductive Status: The chemical profile of a queen's mandibular glands, including the amount and proportion of 9-HDA, changes significantly with her age and mating status. researchgate.netresearchgate.net Pheromone production in unmated queens often has characteristics intermediate between those of workers and mated, egg-laying queens. up.ac.za Following successful mating and the onset of egg-laying, a biosynthetic shift occurs, leading to a greater proportion of 9-HDA, methyl p-hydroxybenzoate (HOB), and 4-hydroxy-3-methoxyphenylethanol (HVA), alongside a relative decrease in the proportion of 9-ODA. researchgate.net Naturally mated queens exhibit a more distinct chemical profile compared to virgin or instrumentally inseminated queens, and this mature profile is more attractive to worker bees. oup.comresearchgate.net
Larval Development Conditions: The quality of a queen, which is linked to her pheromone production, can be influenced by the conditions of her larval development. The age at which a larva is selected to be reared as a queen can impact the resulting adult's chemical profile and her attractiveness to workers. nih.govbeeculture.com This suggests that factors during development can program the biosynthetic rates of mandibular gland components later in life.
Dietary Factors: While direct research linking specific dietary components to 9-HDA production is limited, studies have demonstrated that diet can influence the biosynthesis of related fatty acids in bees. For instance, dietary supplementation with oleic acid has been shown to increase the production of 10-HDA in worker bees. mdpi.com This establishes a plausible link between the availability of fatty acid precursors in the diet (obtained from pollen) and the biosynthetic rates of mandibular gland pheromones. mdpi.com
| Factor | Influence on (9S)-9-HDA Biosynthesis | Context |
|---|---|---|
| Social Context (Queenlessness) | Increases in workers | Absence of queen's suppressive signal allows for activation of "queen-like" pheromone pathways in some workers. |
| Queen's Age & Mating | Increases and shifts post-mating | Mature, egg-laying queens produce a distinct blend with higher proportions of 9-HDA compared to virgin queens. |
| Larval Rearing Conditions | Modulates adult production levels | Conditions during development, such as larval age at grafting, can impact the pheromonal quality of the resulting adult queen. |
| Diet | Potentially influential | Availability of fatty acid precursors from pollen is likely a factor, as shown for the related compound 10-HDA. |
Molecular Mechanisms of Action and Cellular Signaling by 9s 9 Hydroxydec 2 Enoic Acid
Interactions with Specific Receptors and Binding Proteins
The initiation of a cellular response to an external signaling molecule like (9S)-9-HDA typically involves its interaction with specific protein receptors or binding proteins. The nature of these interactions is fundamental to its biological activity.
Ligand-Receptor Dynamics and Binding Affinities
Direct receptor binding studies for (9S)-9-HDA are limited in the current scientific literature. However, research on other hydroxy fatty acids suggests that they can act as ligands for various receptors, particularly G-protein coupled receptors (GPCRs). For instance, 9-hydroxyoctadecadienoic acid (9-HODE), a structurally related lipid, has been identified as a ligand for the G-protein coupled receptor G2A. This interaction leads to the mobilization of intracellular calcium and the activation of the MAP kinase signaling pathway. It is plausible that (9S)-9-HDA may also interact with one or more GPCRs to initiate intracellular signaling cascades.
Furthermore, the stereochemistry of signaling molecules can significantly impact their binding affinity. Studies on the synthetic cannabinoid hexahydrocannabinol (B1216694) (HHC) have demonstrated that the (9R) and (9S) epimers exhibit different binding affinities for the CB1 and CB2 cannabinoid receptors. Specifically, the (9S)-HHC epimer shows lower potency and efficacy in activating G-protein signaling pathways compared to the (9R)-HHC epimer. This underscores the principle that the specific three-dimensional arrangement of functional groups, such as the hydroxyl group at the 9-position in (9S)-9-HDA, is critical for optimal receptor engagement.
While specific binding affinity constants (e.g., Kd or IC50 values) for (9S)-9-HDA are not yet available, the following table provides an example of binding affinities for a related compound to its identified receptor, illustrating the type of data that future studies on (9S)-9-HDA might yield.
| Ligand | Receptor | Binding Affinity (EC50) | Cell Type |
| 9-oxo-2-decenoic acid (9-ODA) | AmOr11 | 280 ± 31 nM | Xenopus oocytes |
This table presents data for a structurally related compound to illustrate ligand-receptor binding affinity.
Structural Determinants for Molecular Recognition
The molecular structure of (9S)-9-HDA contains several features that are likely important for its recognition by cellular receptors. These include the ten-carbon chain, the carboxylic acid group, the double bond between the second and third carbons (an α,β-unsaturated acid), and the hydroxyl group at the ninth carbon with a specific (S)-stereochemical configuration.
The carboxylic acid group can participate in ionic interactions or hydrogen bonding with amino acid residues in a receptor's binding pocket. The hydrophobic carbon chain likely interacts with nonpolar regions of the receptor. The α,β-unsaturated carbonyl system can act as a Michael acceptor, potentially allowing for covalent interactions with nucleophilic residues like cysteine in a receptor, although this is less common for initial binding events.
The stereospecificity of the hydroxyl group at the 9-position is anticipated to be a critical determinant for molecular recognition. As observed with other chiral ligands, the precise spatial orientation of this hydroxyl group would dictate the ability to form specific hydrogen bonds or other interactions within a binding site, thereby influencing both binding affinity and the subsequent conformational changes in the receptor that trigger downstream signaling.
Downstream Cellular and Biochemical Effects
Upon binding to a receptor, (9S)-9-HDA would be expected to trigger a cascade of intracellular events, leading to changes in gene expression, protein activity, and ultimately, cellular function.
Modulation of Gene Expression and Proteomic Profiles
While direct studies on the global gene expression or proteomic changes induced by (9S)-9-HDA are not yet available, research on the related compound 9S-hydroxy-octadecadienoic acid (9S-HODE) in acute leukemia HL-60 cells provides insights into the potential effects. A proteomic analysis of HL-60 cells treated with 9S-HODE revealed significant alterations in the abundance of 23 proteins. nih.govnih.gov These proteins are involved in a variety of crucial cellular processes, suggesting that 9S-HODE, and by extension possibly (9S)-9-HDA, can exert its biological effects through a multi-pronged mechanism.
The following table summarizes the functional classification of proteins found to be altered by 9S-HODE treatment in the aforementioned study.
| Functional Class | Number of Altered Proteins | Example Proteins |
| mRNA Metabolic Process | Multiple | Heterogeneous nuclear ribonucleoproteins |
| Protein Binding | Multiple | Heat shock proteins |
| DNA Replication | Multiple | Proliferating cell nuclear antigen |
| Apoptosis | Multiple | Annexins |
This table is based on proteomic data for the structurally similar compound 9S-hydroxy-octadecadienoic acid (9S-HODE). nih.govnih.gov
These findings suggest that if (9S)-9-HDA follows a similar mechanism, it could modulate the expression of genes and proteins that regulate cell cycle, apoptosis, and metabolism.
Involvement in Intracellular Signaling Cascades
The activation of cell surface or intracellular receptors by (9S)-9-HDA would likely lead to the modulation of one or more intracellular signaling cascades. Based on the actions of other bioactive lipids, potential pathways that could be affected by (9S)-9-HDA include:
MAPK (Mitogen-Activated Protein Kinase) Pathway: As mentioned, the related lipid 9-HODE activates the MAPK pathway. This cascade is crucial for regulating cell proliferation, differentiation, and apoptosis.
PI3K/Akt Pathway: This pathway is central to cell survival, growth, and metabolism.
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling: This pathway plays a key role in inflammatory and immune responses.
The specific signaling cascades activated by (9S)-9-HDA would depend on the receptor(s) it binds to and the cellular context. Future research is needed to elucidate the precise intracellular signaling pathways modulated by this compound.
Role in Cellular Differentiation and Development
The potential for (9S)-9-HDA to influence cellular differentiation and development is an area of active interest. Bioactive lipids are known to play significant roles in these processes. For example, certain fatty acids can influence the differentiation of stem cells into various lineages.
While no direct evidence currently links (9S)-9-HDA to specific differentiation pathways, the proteomic data from 9S-HODE studies, which show alterations in proteins related to DNA replication and apoptosis, suggest that such compounds could impact the balance between cell proliferation and programmed cell death, a critical aspect of development and tissue homeostasis. Further investigation is required to determine if (9S)-9-HDA has a role in processes such as neurogenesis, adipogenesis, or immune cell differentiation.
Ecological and Physiological Roles of 9s 9 Hydroxydec 2 Enoic Acid
Function as a Component of Queen Mandibular Pheromone (QMP)
The Queen Mandibular Pheromone (QMP) is a well-characterized blend of at least five distinct compounds that collectively signal the presence and reproductive status of a viable queen. theholyhabibee.com This pheromone governs many aspects of colony life, from individual worker physiology to large-scale colony behaviors like swarming. nih.govresearchgate.net 9-HDA is one of the principal components of this blend, working in concert with other chemicals to exert both primer effects, which involve long-term physiological changes, and releaser effects, which trigger immediate behavioral responses. researchgate.netnih.gov The glands of a mature, mated queen contain a significant amount of 9-HDA, typically around 80 micrograms. nih.gov
One of the most significant primer effects of QMP is the inhibition of ovary development in worker bees, thereby maintaining the queen's reproductive dominance. nih.govwikipedia.org 9-HDA plays a crucial role in this process. Studies have demonstrated that both 9-HDA and (E)-9-Oxodec-2-enoic acid (9-ODA) strongly inhibit ovary activation in young worker bees. cas.cn Research has shown that QMP is as effective as extracts from a whole queen in regulating worker ovary development. researchgate.net The combined presence of these pheromones signals a healthy, laying queen, which suppresses the workers' own reproductive inclinations. nih.gov Even when worker bees have access to royal jelly, which can enhance ovary activation, the presence of 9-HDA and 9-ODA is sufficient to strongly suppress this development. cas.cn
During colony reproduction, known as swarming, a large group of worker bees leaves the original hive with the old queen to establish a new colony. The stability and cohesion of this swarm cluster are critical for its survival. 9-HDA has been identified as a key pheromone that helps to stabilize these swarms. royalsocietypublishing.org Experiments have shown that all treatments containing 9-HDA, including the S(+) and R(-) enantiomers as well as the racemic mixture, resulted in significantly longer swarm aggregation times compared to controls. researchgate.net This indicates that 9-HDA acts as a crucial signal that encourages worker bees to remain clustered around the queen during the vulnerable period of swarming.
Functional Redundancy and Synergism within Pheromone Blends
The effects of 9-HDA are not exerted in isolation. Its functional significance is deeply rooted in its synergistic interactions with other compounds within the queen's complex pheromone profile. The effectiveness of the queen's signal relies on this chemical blend, where the combination of substances produces a much stronger and more reliable signal than any single component could alone. theholyhabibee.combeesciencenews.com
The interaction between 9-HDA and 9-ODA is a cornerstone of the QMP's effectiveness. 9-ODA is the most abundant component of QMP and is considered the primary signal for many queen-related functions. theholyhabibee.combeesciencenews.com However, its activity is significantly enhanced by the presence of 9-HDA and other components. For instance, the full inhibitory effect on worker bee ovary development is most potent when 9-ODA and 9-HDA are present together. wikipedia.orgcas.cn This synergy ensures a robust and unambiguous signal of the queen's presence and fertility, which is essential for maintaining social order and colony cohesion. theholyhabibee.com While 9-ODA alone can attract drones, the complete QMP blend creates a more complex and powerful signal that regulates multiple behaviors simultaneously. nih.gov
The initial five-component QMP blend does not fully replicate the attractant power of a live queen, indicating the presence of other active compounds. nih.gov Further research has identified additional substances that constitute the broader Queen Retinue Pheromone (QRP). These compounds are crucial for eliciting the full retinue behavior, where worker bees surround, lick, and groom the queen, thereby distributing her pheromones throughout the colony. nih.govresearchgate.net
Four additional compounds have been identified that significantly enhance the retinue attraction when combined with the original QMP blend: methyl oleate, coniferyl alcohol, hexadecan-1-ol, and linolenic acid. nih.govresearchgate.net These substances are inactive on their own but act synergistically with QMP to create a signal that is nearly as attractive as a live queen. nih.gov This demonstrates that 9-HDA is part of a complex, multi-glandular pheromone blend involving at least nine synergistic compounds for retinue attraction alone. nih.govresearchgate.net
Data Tables
Table 1: Core Components of Queen Mandibular Pheromone (QMP)
This table details the primary, well-established components of the QMP blend.
| Compound Name | Abbreviation | Typical Amount in a Mated Queen (μg) | Primary Functions |
| (E)-9-Oxodec-2-enoic acid | 9-ODA | ~200 | Drone Attraction, Worker Ovarian Suppression, Retinue Behavior |
| (9S)-9-Hydroxydec-2-enoic acid | 9-HDA | ~80 | Swarm Stabilization, Worker Ovarian Suppression, Synergy with 9-ODA |
| Methyl p-hydroxybenzoate | HOB | ~20 | Retinue Behavior (Synergist) |
| 4-hydroxy-3-methoxyphenylethanol | HVA | ~2 | Retinue Behavior (Synergist) |
Table 2: Additional Synergistic Components of Queen Retinue Pheromone (QRP)
This table lists more recently identified compounds that enhance the effects of the core QMP.
| Compound Name | Function within QRP |
| Methyl (Z)-octadec-9-enoate (Methyl oleate) | Synergistically enhances retinue attraction in the presence of QMP. nih.gov |
| (E)-3-(4-hydroxy-3-methoxyphenyl)-prop-2-en-1-ol (Coniferyl alcohol) | Synergistically enhances retinue attraction in the presence of QMP. nih.gov |
| Hexadecan-1-ol | Synergistically enhances retinue attraction in the presence of QMP. nih.gov |
| (Z9,Z12,Z15)-octadeca-9,12,15-trienoic acid (Linolenic acid) | Synergistically enhances retinue attraction in the presence of QMP. nih.gov |
Ecological Implications of Chemical Communication Fidelity
The fidelity of chemical communication, meaning the precision and integrity of the chemical signal, is paramount in social insects. For the honeybee colony, the queen's pheromonal message must be clear and unambiguous to ensure social order and reproductive success. The specific stereochemistry and the relative abundance of compounds like this compound within the QMP are critical for its biological activity.
The queen mandibular pheromone is a multicomponent signal, and its effectiveness relies on the synergistic action of its various constituents. nih.gov Key components include 9-oxo-2(E)-decenoic acid (9-ODA), both the (R)- and (S)-enantiomers of 9-hydroxy-2-decenoic acid (9-HDA), methyl p-hydroxybenzoate (HOB), and 4-hydroxy-3-methoxyphenylethanol (HVA). nih.gov The presence and proportion of these compounds can vary, for instance, between virgin and mated queens, signaling different reproductive states to the worker bees. nih.gov
Research has shown that while 9-ODA is a primary sex attractant for drones, its full effect in inhibiting ovary development in worker bees is only achieved in combination with 9-HDA. wikipedia.org This illustrates the importance of the complete chemical blend for reliable communication. The specific chirality of 9-HDA is also significant. While both (R)- and (S)- enantiomers are present, their ratios can be crucial for eliciting the correct behavioral and physiological responses. Studies have isolated both S-(+)- and R-(−)-9-hydroxy-(E)-2-decenoic acid from the queen's mandibular glands. researchgate.net
The biosynthesis of these compounds is caste-specific. Queens primarily produce ω-1 hydroxylated decenoic acids like 9-ODA and 9-HDA, whereas worker bees predominantly synthesize ω-hydroxylated fatty acids such as 10-hydroxy-2-decenoic acid (10-HDA). mdpi.combiotaxa.org This chemical distinction is fundamental to the social structure, clearly differentiating the reproductive queen from the sterile workers. Any disruption or alteration in the fidelity of the queen's signal could lead to social instability, such as the premature rearing of new queens or the development of worker ovaries, ultimately threatening the colony's survival.
The ecological success of a honeybee colony is therefore intrinsically linked to the fidelity of its chemical communication channels. The precise production and perception of this compound within the complex QMP blend ensures the proper functioning of the colony's social organization, from regulating worker reproduction to guiding the queen's mating flights.
| Compound Name | Abbreviation | Role/Significance in Honeybee Communication |
| This compound | (S)-9-HDA | Component of Queen Mandibular Pheromone (QMP), involved in social regulation. nih.gov |
| (9R)-9-Hydroxydec-2-enoic acid | (R)-9-HDA | Enantiomer of (S)-9-HDA, also present in QMP. nih.gov |
| 9-oxo-2(E)-decenoic acid | 9-ODA | Main component of QMP, sex attractant, and inhibitor of worker ovary development. wikipedia.orgkuleuven.be |
| 10-hydroxy-2-decenoic acid | 10-HDA | Primarily produced by worker bees, a major component of royal jelly. mdpi.combiotaxa.org |
| methyl p-hydroxybenzoate | HOB | Component of QMP. nih.gov |
| 4-hydroxy-3-methoxyphenylethanol | HVA | Component of QMP. nih.gov |
Advanced Analytical Methodologies in 9s 9 Hydroxydec 2 Enoic Acid Research
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone of analyzing (9S)-9-HDA, providing the necessary separation from complex mixtures. Different chromatographic techniques are employed depending on the specific research question, ranging from routine quantification to high-resolution isomer separation.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a widely used method for the quantification of 9-HDA. This technique is robust, reliable, and suitable for routine analysis of samples where high concentrations of the analyte are expected, such as in royal jelly.
The principle of this method relies on the separation of the analyte on a stationary phase, typically a reversed-phase C18 column. The mobile phase, often a mixture of methanol (B129727), water, and an acid like phosphoric acid, is optimized to achieve a good separation of the target compound from other matrix components. apiservices.biz The α,β-unsaturated carboxylic acid chromophore in the 9-HDA molecule allows for detection by UV spectrophotometry, typically at a wavelength around 215 nm where it exhibits strong absorbance. apiservices.bizspkx.net.cn
For quantification, an internal standard, such as methyl 4-hydroxybenzoate (B8730719) (MHB), is often used to improve accuracy and precision by correcting for variations in sample preparation and injection volume. apiservices.biz A calibration curve is constructed by analyzing standard solutions of known 9-HDA concentrations, allowing for the determination of the compound's concentration in unknown samples. apiservices.biz The method's performance is validated by assessing parameters like linearity, recovery, limit of detection (LOD), and limit of quantification (LOQ). apiservices.biz
| Parameter | Typical Condition | Reference |
|---|---|---|
| Stationary Phase (Column) | Reversed-phase C18 (e.g., Agilent Zorbax Eclipse XDB-C18) | apiservices.biz |
| Mobile Phase | Methanol:Water:Phosphoric Acid (e.g., 55:45:0.2, v/v/v) | apiservices.bizspkx.net.cn |
| Flow Rate | 1.0 mL/min | apiservices.biz |
| Detection Wavelength | 215 nm | apiservices.biz |
| Internal Standard | Methyl 4-hydroxybenzoate (MHB) | apiservices.biz |
| Limit of Detection (LOD) | ~0.05 µg/mL | apiservices.biz |
| Limit of Quantification (LOQ) | ~0.25 µg/mL | apiservices.biz |
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Isomer Resolution
Distinguishing between the (9S) and (9R) enantiomers of 9-Hydroxydec-2-enoic acid requires chiral separation techniques, as these stereoisomers possess identical physical and chemical properties in an achiral environment. csfarmacie.cz Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is a powerful tool for this purpose, offering high resolution, speed, and sensitivity. nih.gov
The key to separating the enantiomers is the use of a chiral stationary phase (CSP). Polysaccharide-based columns, such as those with an amylose-based selector (e.g., Chiralpak IA-U), have proven effective for the chiral separation of hydroxy fatty acids. nih.gov The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. mdpi.com
The UHPLC system provides rapid and highly efficient separations, while the tandem mass spectrometer serves as a highly selective and sensitive detector. nih.govnih.gov Using a targeted approach like selected reaction monitoring (SRM), the mass spectrometer can specifically detect and quantify the parent ion of 9-HDA and its characteristic fragment ions, minimizing interferences from the sample matrix. nih.gov This methodology is crucial for accurately studying the biological roles and distribution of the specific (9S)-9-HDA stereoisomer. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is another important technique for the analysis of fatty acids. However, due to the low volatility of hydroxy fatty acids like 9-HDA, a chemical derivatization step is required prior to analysis. sigmaaldrich.com This process converts the non-volatile analyte into a more volatile and thermally stable compound suitable for GC. nih.govmdpi.com
Two common derivatization approaches are silylation and esterification.
Silylation: This process replaces the active hydrogen in the hydroxyl (-OH) and carboxyl (-COOH) groups with a trimethylsilyl (B98337) (TMS) group. mdpi.comrestek.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. restek.com The resulting TMS derivatives are more volatile and less polar. mdpi.com
Esterification: This method, often used for the carboxyl group, converts the fatty acid into its corresponding fatty acid methyl ester (FAME). sigmaaldrich.com A common reagent is boron trifluoride in methanol (BF3-methanol). restek.com If the hydroxyl group also needs to be derivatized, a subsequent silylation step can be performed.
Once derivatized, the sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the capillary column. The mass spectrometer then fragments the eluted compounds and detects the resulting ions, providing a unique fragmentation pattern that confirms the compound's identity. marinelipids.calipidmaps.org
Spectroscopic and Chiroptical Characterization for Stereoisomer Identification
While chromatography separates components, spectroscopy is essential for elucidating their exact structure. For a chiral molecule like (9S)-9-HDA, specific techniques are needed to confirm both the molecular structure and the absolute configuration of the stereocenter.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation.
¹H NMR (Proton NMR) provides information about the number and types of hydrogen atoms in the molecule. For 9-HDA, it would show characteristic signals for the vinyl protons of the double bond, the proton on the carbon bearing the hydroxyl group, the methyl group protons, and the various methylene (B1212753) groups along the carbon chain.
¹³C NMR (Carbon-13 NMR) provides information about the carbon skeleton of the molecule, showing distinct signals for the carboxyl carbon, the olefinic carbons, the carbon attached to the hydroxyl group, and the other aliphatic carbons. youtube.comirisotope.com
To determine the specific stereoisomer (S vs. R), chiroptical methods are employed. These techniques measure the differential interaction of the chiral molecule with left- and right-circularly polarized light. Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique. A CD spectrum shows the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting spectrum is unique for each enantiomer, providing a "fingerprint" that can be used to determine the absolute configuration of the chiral center at position 9.
Quantitative Approaches for Tissue and Secretion Analysis
Advanced analytical methods are applied to quantify (9S)-9-HDA in various biological samples, particularly in honeybee-related secretions where it is a significant component. The concentration of 9-HDA is often measured in royal jelly and the mandibular glands of honeybees.
In royal jelly, 9-HDA is typically found in lower quantities than its well-known counterpart, trans-10-hydroxy-2-decenoic acid (10-HDA). HPLC-UV is a common and effective method for quantifying its concentration in this matrix. researchgate.net Studies have shown that the levels can be influenced by factors such as the floral sources available to the bees. researchgate.net
The mandibular glands of queen honeybees are the primary site of synthesis for many important pheromones, including 9-HDA. gsartor.org Analysis of gland extracts provides insight into the pheromonal bouquet of the queen. The amount of 9-HDA, along with other key compounds like 9-oxodec-2-enoic acid (9-ODA), can be quantified to assess the queen's reproductive status and signaling potential. gsartor.orgresearchgate.net
| Biological Source | Analytical Method | Reported Concentration of 9-HDA | Reference |
|---|---|---|---|
| Royal Jelly | HPLC | Detected in lower amounts than 10-HDA (e.g., 10-HDA levels were 1.41-1.67%) | researchgate.net |
| Queen Honeybee Mandibular Glands | GC-MS | Approximately 80-110 µg per queen | gsartor.org |
| Queen Mandibular Pheromone (QMP) Blend | N/A (Defined Standard) | 80 mg per "queen equivalent" (24-hour production) | nih.govplos.org |
Synthetic Approaches and Derivatization Strategies for 9s 9 Hydroxydec 2 Enoic Acid
Enantioselective Chemical Synthesis Methodologies
The precise stereochemical control required for the synthesis of (9S)-9-HDA has led to the development of several sophisticated chemical strategies. These methods aim to produce the desired (S)-enantiomer with high purity, which is essential for its biological function.
Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of chiral molecules like (9S)-9-HDA. This approach utilizes chiral catalysts to direct the formation of a specific stereoisomer. One notable method involves the organocuprate-catalyzed opening of chiral methyl oxiranes. This strategy has been successfully employed to synthesize both the (S)-(+)- and (R)-(−)-enantiomers of 9-hydroxy-(E)-2-decenoic acid, allowing for the preparation of the specific stereoisomer found in nature.
Chiral auxiliaries are another cornerstone of asymmetric synthesis. These are chiral compounds that are temporarily incorporated into a substrate to direct the stereoselective formation of a new stereocenter. While specific applications of Evans' oxazolidinones or other common auxiliaries directly in the synthesis of (9S)-9-HDA are not extensively detailed in readily available literature, the principles of their use are highly relevant. For instance, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry of a key bond-forming reaction, such as an alkylation or an aldol (B89426) reaction, which could establish the chiral center at the C9 position. After the desired stereochemistry is set, the auxiliary is removed to yield the final product. The general mechanism for such an approach is outlined in the table below.
Table 1: General Strategy for Chiral Auxiliary-Mediated Synthesis
| Step | Description |
| 1. Attachment | A prochiral substrate is reacted with a chiral auxiliary to form a new compound. |
| 2. Diastereoselective Reaction | The compound undergoes a reaction where the chiral auxiliary directs the formation of a new stereocenter with a specific configuration. |
| 3. Cleavage | The chiral auxiliary is removed from the product, yielding the enantiomerically enriched target molecule. |
This table outlines the general steps involved in a chiral auxiliary-based synthetic approach.
Convergent synthesis is a strategy that involves the independent synthesis of different fragments of a target molecule, which are then combined in the final stages. This approach is often more efficient for complex molecules than a linear synthesis. For a molecule like (9S)-9-HDA, a convergent approach could involve the synthesis of two key fragments: a chiral C8-C10 fragment containing the hydroxyl group with the correct (S)-stereochemistry, and a C1-C7 fragment that includes the α,β-unsaturated acid moiety. These two fragments would then be coupled to form the final molecule. This strategy allows for the efficient incorporation of the chiral center and the double bond in separate, optimized reaction sequences.
Biotechnological Production through Engineered Systems
Biotechnological methods offer a promising and sustainable alternative to chemical synthesis for the production of (9S)-9-HDA. These approaches leverage the catalytic power of enzymes and microorganisms to produce the desired compound, often with high stereoselectivity and under mild reaction conditions.
Microbial fermentation can be engineered for the production of hydroxy fatty acids. For example, engineered Escherichia coli has been used to produce various hydroxy fatty acids from glucose. By co-expressing an acetyl-CoA carboxylase, a thioesterase, and a fatty acid hydroxylase (like CYP102A1 from Bacillus megaterium), and knocking out the fatty acid degradation pathway, researchers have successfully produced a mixture of hydroxy fatty acids, including 9-hydroxydecanoic acid. Fed-batch fermentation of such engineered strains has been shown to significantly increase the final titer of hydroxy fatty acids.
Whole-cell biocatalysis is another powerful technique. This involves using intact microbial cells containing the necessary enzymes to carry out a specific transformation. For instance, a two-step whole-cell catalysis process in engineered E. coli has been developed to synthesize 10-hydroxy-2-decenoic acid (10-HDA), a regioisomer of 9-HDA, from decanoic acid. A similar strategy could be adapted for the production of (9S)-9-HDA by employing a hydroxylase with the correct regioselectivity and stereoselectivity.
Table 2: Comparison of Fermentation Strategies for Hydroxy Fatty Acid Production
| Fermentation Strategy | Description | Key Advantages |
| Batch Fermentation | All nutrients are provided at the beginning of the culture. | Simple setup and operation. |
| Fed-Batch Fermentation | Nutrients are fed to the bioreactor during cultivation. | Higher cell densities and product titers, allows for control of substrate concentration to avoid toxicity. |
This table compares common fermentation strategies that can be applied to the microbial production of (9S)-9-Hydroxydec-2-enoic acid.
Directed evolution and enzyme engineering are powerful tools for improving the properties of enzymes for specific biotechnological applications. Cytochrome P450 monooxygenases, such as P450 BM3 from Bacillus megaterium, are particularly interesting targets for engineering as they can catalyze the hydroxylation of fatty acids. Through techniques like site-directed mutagenesis, the regioselectivity and stereoselectivity of these enzymes can be altered. For example, mutations in the active site of P450 BM3 have been shown to shift its hydroxylation preference towards different positions on the fatty acid chain. By applying directed evolution, it is feasible to develop a P450 BM3 variant that can specifically hydroxylate a decanoic acid precursor at the C9 position to produce the desired (S)-enantiomer of 9-HDA.
Lipases are another class of enzymes that can be engineered for applications in the synthesis of chiral molecules. For instance, Candida antarctica lipase (B570770) B (CALB) is a widely used biocatalyst for the kinetic resolution of racemic alcohols. Through protein engineering, the enantioselectivity of CALB can be enhanced or even inverted. An engineered lipase could be used to resolve a racemic mixture of 9-HDA, selectively acylating one enantiomer and allowing for the separation of the desired (S)-enantiomer.
Table 3: Key Enzymes in the Biotechnological Production of this compound
| Enzyme Class | Role in Synthesis | Potential for Engineering |
| Cytochrome P450 Monooxygenases | Regio- and stereoselective hydroxylation of a fatty acid precursor. | Directed evolution can improve selectivity for the C9 position and the (S)-configuration. |
| Lipases | Kinetic resolution of a racemic mixture of 9-HDA. | Protein engineering can enhance enantioselectivity for the desired (S)-enantiomer. |
This table highlights important enzymes and their potential for engineering in the biotechnological synthesis of this compound.
Synthesis of Structural Analogs for Structure-Activity Relationship Studies
To understand the relationship between the chemical structure of 9-HDA and its biological activity, researchers synthesize structural analogs and evaluate their effects on honeybee behavior. These structure-activity relationship (SAR) studies are crucial for identifying the key molecular features responsible for its pheromonal activity.
The synthesis of analogs typically involves modifying the core structure of 9-HDA in a systematic way. For example, analogs with different alkyl chain lengths can be synthesized to investigate the importance of the ten-carbon backbone. The position and stereochemistry of the hydroxyl group can also be varied to determine their impact on activity. Furthermore, the α,β-unsaturated acid moiety can be modified or replaced with other functional groups to probe its role in receptor binding and signal transduction.
While specific SAR studies on a wide range of synthetic analogs of (9S)-9-HDA are not extensively documented in publicly available literature, the principles of such studies are well-established in the field of chemical ecology. The bioactivity of any synthesized analog would be assessed through behavioral assays with honeybees, such as monitoring their attraction or physiological responses. The data from these assays would then be used to build a model of the pharmacophore, highlighting the essential features for pheromonal activity. The main component of the queen mandibular pheromone, 9-oxo-2-decenoic acid (9-ODA), often acts in concert with 9-HDA, and SAR studies may also explore how modifications to 9-HDA affect this synergistic interaction.
Future Directions and Emerging Research Avenues for 9s 9 Hydroxydec 2 Enoic Acid
Discovery of Novel Biological Functions Beyond Social Insects
The established role of (9S)-9-HDA is as a key pheromone component in honeybee colonies, where it is a precursor to (E)-9-oxodec-2-enoic acid (9-ODA), the primary "queen substance" that regulates colony behavior. However, its structural similarity to other bioactive lipids suggests that its functional repertoire may be far broader. Future research is poised to investigate a range of potential pharmacological activities, drawing parallels from related fatty acids.
Investigations into compounds like 10-hydroxy-2-decenoic acid (10-HDA) and 9s-hydroxy-octadecadienoic acid (9S-HODE) have revealed significant anti-tumor, immunomodulatory, and neurogenic properties. For instance, studies have demonstrated that 9S-HODE can induce apoptosis in acute leukemia cells, highlighting a potential avenue for cancer research. Similarly, in silico screening has identified the related 9-hydroxydecanoic acid as having potential antiseizure activity. These findings provide a compelling rationale for exploring similar therapeutic applications for (9S)-9-HDA. The exploration of these novel biological roles represents a pivotal step in transitioning (9S)-9-HDA from a compound of entomological interest to one of potential biomedical significance.
| Potential Biological Function | Basis for Investigation (Related Compounds) | Area of Research |
| Anti-Tumor Effects | 9S-HODE shows cytotoxic effects on leukemia cells. 10-HDA possesses anti-tumor properties. | Oncology |
| Immunomodulatory Effects | Bioactive fatty acids are known to modulate immune cell function and inflammatory responses. | Immunology |
| Neurogenesis & Neuroprotection | 10-HDA has been shown to promote neurogenesis from neural stem cells. | Neuroscience |
| Antiseizure Activity | In silico models predict antiseizure potential for 9-hydroxydecanoic acid. | Neurology |
Elucidation of Complete Receptor and Signaling Pathways
A critical gap in the current knowledge of (9S)-9-HDA is the identity of its molecular targets and the downstream signaling cascades it activates in mammalian cells. Future research will focus on de-orphanizing this compound by identifying its specific receptors. A promising candidate is G protein-coupled receptor 84 (GPR84), which is known to be activated by medium-chain fatty acids (MCFAs) with carbon chain lengths of 9 to 14.
Notably, GPR84 demonstrates enhanced activation by MCFAs that possess a hydroxyl group, making (9S)-9-HDA a molecule of significant interest for binding studies. GPR84 is known to couple to pertussis toxin-sensitive Gi/o proteins, and its activation has been linked to pro-inflammatory responses and the promotion of macrophage phagocytosis. Confirming the interaction between (9S)-9-HDA and GPR84 would be a landmark discovery, enabling the detailed mapping of its signaling pathways. Subsequent research would aim to trace the entire signaling cascade, from receptor binding and G-protein activation to the modulation of downstream effectors such as mitogen-activated protein kinases (MAPK) and transcription factors like NF-κB, which are known to be influenced by other bioactive lipids.
Integration of Multi-Omics Data for Systems-Level Understanding (Lipidomics, Metabolomics, Proteomics, Transcriptomics)
To achieve a holistic understanding of the biological impact of (9S)-9-HDA, future research must integrate multiple high-throughput "omics" technologies. This systems-biology approach can reveal the compound's influence on global cellular processes, providing a comprehensive picture of its mechanism of action.
Lipidomics: Comprehensive lipid profiling of royal jelly, a natural source of (9S)-9-HDA, has already established a baseline for the complex lipid environment in which it is found. Future lipidomic studies on cells or tissues treated with (9S)-9-HDA will be essential to understand how it modulates the cellular lipidome and interacts with other lipid signaling molecules.
Proteomics: Proteomic analyses have proven invaluable in studying related fatty acids. For example, proteomics identified 23 proteins whose expression was altered in leukemia cells treated with 9S-HODE, implicating pathways related to mRNA processing and apoptosis. A similar approach for (9S)-9-HDA could identify its direct and indirect protein targets, elucidating its functional pathways. Another study on 10-HDA used proteomics to show how it protects vascular cells by upregulating proteins involved in synthesis and energy metabolism.
Metabolomics: Non-targeted metabolomics can track the metabolic fate of (9S)-9-HDA and its downstream effects on cellular metabolism. This technique has been successfully used to monitor changes in oxidized linoleic acid metabolites (OXLAMs) in response to physiological stress, demonstrating its power to link bioactive lipids to metabolic pathways.
Transcriptomics: Changes in protein levels observed through proteomics are often preceded by alterations in gene expression. Transcriptomics, using techniques like RNA-sequencing, will be crucial for identifying the genes and genetic pathways that are transcriptionally regulated by (9S)-9-HDA.
The true power of this approach lies in the integration of these datasets. By combining information on lipids, proteins, metabolites, and transcripts, researchers can construct detailed models of the cellular response to (9S)-9-HDA, leading to a systems-level understanding of its biological functions.
| Omics Technology | Application to (9S)-9-HDA Research | Potential Insights |
| Lipidomics | Profile changes in the cellular lipidome after treatment with (9S)-9-HDA. | Identify interactions with other lipid pathways and signaling molecules. |
| Proteomics | Identify proteins with altered expression or post-translational modifications. | Reveal direct protein targets and affected cellular pathways (e.g., apoptosis, metabolism). |
| Metabolomics | Track the metabolic conversion of (9S)-9-HDA and its impact on cellular metabolites. | Elucidate metabolic fate and downstream biochemical effects. |
| Transcriptomics | Measure changes in global gene expression in response to (9S)-9-HDA. | Identify regulated genes and genetic networks controlling the cellular response. |
Development of High-Throughput Bioassays for Functional Screening
To efficiently explore the diverse biological activities of (9S)-9-HDA and discover novel functions, the development of robust high-throughput bioassays is essential. High-throughput screening (HTS) allows for the rapid testing of a compound across a wide range of biological targets or cell types, accelerating the pace of discovery.
The design of these assays will depend on the biological question being asked. For instance, if GPR84 is confirmed as a receptor, a cell-based reporter assay could be developed to measure Gi/o signaling activity (e.g., by monitoring changes in cAMP levels). Such an assay could be used to screen libraries of (9S)-9-HDA analogs to identify more potent or selective modulators of the receptor. Furthermore, phenotypic screens using automated microscopy could assess the impact of (9S)-9-HDA on cellular processes like proliferation, migration, or morphology across various cell lines. The development and validation of these assays require careful optimization to ensure they are robust, reproducible, and fit for purpose, following established principles of bioassay design.
Advanced Computational Modeling for Predictive Biology
Advanced computational modeling and in silico techniques offer a powerful, predictive framework to guide and accelerate experimental research on (9S)-9-HDA. These methods can generate hypotheses, prioritize experiments, and provide mechanistic insights into molecular interactions, ultimately saving time and resources.
Molecular Docking: This technique can be used to predict the binding pose and affinity of (9S)-9-HDA with potential protein targets, such as GPR84 or other receptors identified through proteomic studies. Docking studies have been used successfully to explain the binding behavior of various lipids and natural products to their receptors.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a more dynamic picture of the ligand-receptor interaction. These simulations model the movement of atoms over time, allowing researchers to assess the stability of the binding pose and understand the conformational changes that occur upon binding.
Metabolic Modeling: Genome-scale metabolic models can be used to simulate the metabolic fate of (9S)-9-HDA within a cell. Such models have been employed to engineer microorganisms for the enhanced production of specific fatty acids and could be adapted to predict how human cells metabolize (9S)-9-HDA and how this impacts cellular biochemistry.
By leveraging these predictive tools, researchers can build sophisticated models of (9S)-9-HDA's biological activity, from the molecular to the systems level, guiding the future of research into this promising compound.
Q & A
Q. How can researchers confirm the stereochemical configuration of (9S)-9-Hydroxydec-2-enoic acid in synthesized samples?
- Methodological Answer : The stereochemical purity of this compound can be validated using chiral high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)). Alternatively, nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents (e.g., Eu(hfc)₃) can resolve enantiomeric configurations by inducing distinct splitting patterns in proton or carbon spectra. For absolute configuration determination, X-ray crystallography of a derivative (e.g., esterified forms) is recommended .
Q. What are the key steps for synthesizing this compound with high enantiomeric excess?
- Methodological Answer : Asymmetric synthesis via Sharpless epoxidation or enzymatic catalysis (e.g., lipase-mediated resolution) can achieve high enantioselectivity. For example, enzymatic hydroxylation using cytochrome P450 monooxygenases has been applied to similar hydroxy fatty acids. Post-synthesis, purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization in ethanol/water mixtures ensures purity. Reaction progress should be monitored by thin-layer chromatography (TLC) and validated by mass spectrometry (MS) .
Advanced Research Questions
Q. How do methodological differences in glandular extraction versus in vivo volatile collection impact the quantification of this compound in biological systems?
- Methodological Answer : Glandular extraction (e.g., solvent-based extraction of mandibular glands) typically yields higher concentrations of this compound but may introduce artifacts from tissue degradation. In vivo collection (e.g., solid-phase microextraction, SPME) captures emitted volatiles in real-time but requires optimization of fiber coating (e.g., polydimethylsiloxane/divinylbenzene) and exposure duration to avoid saturation. Comparative studies using gas chromatography-mass spectrometry (GC-MS) with internal standards (e.g., deuterated analogs) reveal that glandular extracts emphasize precursor compounds, while in vivo methods better reflect bioactive ratios in ecological contexts .
Q. What experimental strategies resolve contradictions in reported stability data for this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should replicate conditions from conflicting reports while controlling for oxygen exposure (via inert gas purging) and light (using amber vials). For example, accelerated degradation assays (40–60°C, pH 3–9) with HPLC-UV monitoring can identify degradation products (e.g., decarboxylation or oxidation derivatives). Kinetic modeling (Arrhenius plots) extrapolates shelf-life under standard storage (25°C, pH 7.4). Contradictions often arise from trace metal impurities (e.g., Fe³⁺), which catalyze oxidation; thus, chelating agents (e.g., EDTA) should be included in buffers .
Q. How can researchers differentiate this compound from its structural analogs in complex biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is optimal. Key transitions include m/z 187 → 125 (characteristic cleavage at the hydroxy group) and m/z 187 → 99 (decarboxylation fragment). For isomer discrimination, derivatization with 2-nitrophenylhydrazine enhances chromatographic resolution on C18 columns. Matrix effects are mitigated via isotope dilution (e.g., ¹³C-labeled internal standards) and solid-phase extraction (SPE) cleanup using mixed-mode cartridges .
Data Presentation and Analysis
Table 1 : Comparison of Extraction Methods for this compound
| Method | Yield (ng/mg) | Key Compounds Detected | Artifact Risk | Reference |
|---|---|---|---|---|
| Glandular Extraction | 120 ± 15 | Precursors, oxidized derivatives | Moderate | |
| In Vivo SPME | 45 ± 8 | Bioactive volatiles | Low |
Critical Considerations for Experimental Design
- Ecological Relevance : When studying pheromonal roles (e.g., in Apis mellifera), in vivo collection methods better mimic natural emission profiles but require validation against behavioral assays .
- Stereochemical Integrity : Storage at -80°C under argon prevents racemization. Periodic chiral purity checks are essential for long-term studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
